molecular formula C9H12O2 B8651998 (2-Methyl-1,4-phenylene)dimethanol CAS No. 61601-46-5

(2-Methyl-1,4-phenylene)dimethanol

Cat. No. B8651998
CAS RN: 61601-46-5
M. Wt: 152.19 g/mol
InChI Key: LSMVPGVBDYNSSX-UHFFFAOYSA-N
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Patent
US05175280

Procedure details

A 200 ml round-bottomed flask was charged with 1 g (25 mmol) of lithium aluminum hydride, and under an argon atmosphere, 50 ml of anhydrous tetrahydrofuran was added. While the resultant mixture was stirred, 50 ml of an anhydrous tetrahydrofuran solution of 2.8 g (19 mmol) of 2-methylterephthalaldehyde was added through a dropping funnel over 20 minutes. The resultant mixture was heat-refluxed for 2 hours, and while the reaction mixture was hot, 1 ml of water, 1 ml of a 50% sodium hydroxide aqueous solution and 3 ml of water were consecutively added in this order. A white precipitate formed was separated by filtering, and the tetrahydrofuran solution was dried over magnesium sulfate, followed by distilling the solvent off with a rotary evaporator and drying under reduced pressure, whereby 2.7 g (18 mmol) of 2,5-bis(hydroxymethyl)toluene was obtained (yield 95%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
2.8 g
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
3 mL
Type
solvent
Reaction Step Six
Name
Quantity
1 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].O1CCCC1.[CH3:12][C:13]1[CH:20]=[C:19]([CH:21]=[O:22])[CH:18]=[CH:17][C:14]=1[CH:15]=[O:16].[OH-].[Na+]>O>[OH:16][CH2:15][C:14]1[CH:17]=[CH:18][C:19]([CH2:21][OH:22])=[CH:20][C:13]=1[CH3:12] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
2.8 g
Type
reactant
Smiles
CC1=C(C=O)C=CC(=C1)C=O
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
O
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white precipitate formed
CUSTOM
Type
CUSTOM
Details
was separated
FILTRATION
Type
FILTRATION
Details
by filtering
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the tetrahydrofuran solution was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
by distilling the solvent
CUSTOM
Type
CUSTOM
Details
off with a rotary evaporator
CUSTOM
Type
CUSTOM
Details
drying under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OCC1=C(C=C(C=C1)CO)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18 mmol
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.